Product packaging for Zapotinin(Cat. No.:CAS No. 14813-20-8)

Zapotinin

Cat. No.: B576606
CAS No.: 14813-20-8
M. Wt: 328.32
InChI Key: BFXYIQRRGIMMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zapotinin (CAS 14813-20-8) is a polymethoxyflavone (PMF), a class of natural polyphenolic compounds found in plants and characterized by a C6-C3-C6 carbon skeleton . This compound was first isolated from the plant Casimiroa edulis (white sapote) . As a PMF, this compound's structure is distinguished by the presence of multiple methoxy groups on its flavone backbone, a feature that increases lipophilicity and may influence its absorption and biological distribution . The molecular formula for this compound is C₁₈H₁₆O₆, and it has a molecular weight of 328.32 g/mol . Preliminary research on this compound and related polymethoxyflavones suggests a range of potential bioactivities that are of interest in natural product and pharmacological research . These reported activities include antioxidant and anti-inflammatory effects . The presence of this compound in Casimiroa edulis , a plant with a history of traditional medicinal use, further supports its interest as a candidate for further scientific investigation . Researchers can utilize this compound to explore its mechanisms of action and potential applications in various biological models. Attention: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B576606 Zapotinin CAS No. 14813-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14813-20-8

Molecular Formula

C18H16O6

Molecular Weight

328.32

IUPAC Name

2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3

InChI Key

BFXYIQRRGIMMSR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC

Origin of Product

United States

Structural Elucidation and Definitive Characterization of Zapotinin

Historical Challenges in Zapotinin Structural Assignment and Confirmation

The structural assignment of natural products, especially in the early days of natural product chemistry, often presented significant challenges. Initial structural proposals were sometimes based on limited data or degradation studies that could lead to artifacts. Early work on compounds from Casimiroa edulis faced such difficulties. For instance, the structure of zapotin (B192691), a related flavonoid, was initially misassigned due to salicylic (B10762653) acid degradation artifacts. While the specific historical challenges for this compound's initial assignment are not detailed in the provided snippets, the context of related flavonoids like zapotin highlights the potential for misassignments based on early analytical methods. mdpi.com Confirmation of proposed structures often required synthesis and comparison with the natural product.

Advanced Spectroscopic Methodologies for this compound Structure Determination

Modern structural elucidation of organic compounds, including flavonoids like this compound, relies on a combination of powerful spectroscopic techniques. These methods provide complementary information about the molecular formula, connectivity of atoms, functional groups, and three-dimensional arrangement. torontomu.castudypug.com

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the hydrogen and carbon atoms within a molecule. torontomu.castudypug.comroutledge.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the proton (¹H) NMR spectrum, the types of protons and their local electronic environments can be determined. torontomu.ca Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. torontomu.ca

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity and spatial relationships between atoms. tandfonline.comtandfonline.com COSY reveals proton-proton couplings, indicating adjacent protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, helping to build the carbon framework and locate substituents. tandfonline.comtandfonline.com These techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound. tandfonline.comtandfonline.com

While specific, detailed NMR data for this compound (such as full peak lists with chemical shifts and coupling constants) were not extensively provided in the search results, the general application of ¹H, ¹³C, and 2D NMR (COSY, NOESY) is mentioned as optimal for characterizing structural and stereochemical properties of such compounds. Studies on related flavonoids and natural products from Casimiroa edulis confirm the use of these techniques, including DEPT, HSQC, and HMBC, for structure elucidation. tandfonline.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the accurate molecular mass of a compound, which in turn allows for the calculation of its elemental composition or molecular formula. studypug.comnumberanalytics.com HRMS provides a mass-to-charge ratio (m/z) with high precision, often to several decimal places. numberanalytics.com

The molecular formula of this compound is reported as C₁₈H₁₆O₆, with a molecular weight of 328.3 g/mol and a monoisotopic mass of 328.0947 Da. nih.govuni.lu HRMS data can validate this formula by comparing the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula. numberanalytics.com For example, an HRMS measurement might yield an m/z of 360.1213, which can be calculated for a molecular formula like C₁₉H₂₀O₇ (calculated mass: 360.1209), as seen in a comparative context for a related compound.

Furthermore, HRMS can provide information about the isotopic distribution of a molecule. numberanalytics.comreadthedocs.io Elements like carbon, hydrogen, oxygen, etc., have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁸O). The relative abundance of these isotopes creates a characteristic pattern in the mass spectrum, known as the isotopic pattern. readthedocs.ioeawag.chtripod.com Analyzing the intensity and spacing of peaks in the isotopic pattern can further confirm the molecular formula and provide confidence in the elemental composition. readthedocs.ionih.gov

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers if present. studypug.comuni.luwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density can be mapped, revealing the positions of atoms and the nature of chemical bonds. wikipedia.orgcreative-proteomics.com

Obtaining suitable single crystals is often the most challenging step in X-ray crystallography. creative-proteomics.com If a high-quality crystal of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of its solid-state structure and stereochemistry. uni.lucrelux.com While the search results indicate that X-ray crystallography can be used to resolve absolute configuration if single crystals are obtainable for compounds like this compound , specific details or reported crystal structures for this compound were not found within the provided snippets.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. torontomu.caupi.eduwikipedia.org This technique is particularly useful for characterizing chromophores, which are the parts of a molecule responsible for absorbing UV or visible light. upi.eduvscht.czlibretexts.orgyoutube.com Flavonoids like this compound contain conjugated pi systems (alternating double and single bonds) within their structure, which act as chromophores and exhibit characteristic absorption bands in the UV-Vis spectrum. libretexts.org

The UV-Vis spectrum of a flavonoid typically shows two major absorption bands: Band I (or Band B) in the 300-400 nm region, related to the cinnamoyl system (the B-ring and the C2-C3-C4 portion of the C-ring), and Band II (or Band A) in the 240-280 nm region, related to the benzoyl system (the A-ring and the C2-C3 portion of the C-ring). The positions and intensities of these bands are influenced by the substitution pattern (e.g., hydroxyl and methoxy (B1213986) groups) on the flavonoid core. silae.it

While detailed UV-Vis data for this compound were not explicitly provided, studies on related flavones mention UV data. For example, a related compound showed UV (MeOH) λmax at 267 and 312 nm. tandfonline.com The application of UV-Vis spectroscopy is listed among the techniques used for the structure elucidation of natural products from Casimiroa edulis. tandfonline.comtandfonline.com The presence and characteristics of the UV-Vis absorption bands provide valuable information about the nature and extent of the conjugated system in this compound, supporting its identification as a flavonoid. upi.edulibretexts.org

Comparative Structural Analysis of this compound with Related Flavonoids (e.g., Zapotin, other polymethoxyflavones)

This compound is a member of the flavonoid class of compounds, specifically a flavone (B191248). nih.govwikipedia.org Flavonoids share a common diphenylpropane (C₆-C₃-C₆) skeleton. This compound is a methoxylated flavonoid, belonging to the group of polymethoxyflavones. researchgate.netresearchgate.net

A key related flavonoid found in Casimiroa edulis is zapotin. researchgate.netwikipedia.org Comparative structural analysis with zapotin is particularly relevant because of their co-occurrence and similar structural features. Zapotin has the molecular formula C₁₉H₁₈O₆ and is identified as 5,6,2',6'-tetramethoxyflavone. wikipedia.orgnih.govuni.lu this compound has the molecular formula C₁₈H₁₆O₆ and is described as 2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one, or 5-hydroxy-2',6,7-trimethoxyflavone in older literature. nih.govuni.luwikipedia.orgresearchgate.net

The core difference lies in the substitution pattern, particularly the presence of a hydroxyl group at position 5 and methoxy groups at positions 6 and 2' in this compound, compared to methoxy groups at positions 5, 6, 2', and 6' in zapotin. nih.govwikipedia.orgnih.gov Early research attempted to clarify the structures of both zapotin and this compound, highlighting the challenges in distinguishing between closely related polymethoxyflavones with similar molecular weights and fragmentation patterns. researchgate.netcolab.ws The Wessely-Moser rearrangement, a reaction involving the rearrangement of methoxy groups in certain flavonoids under acidic conditions, was historically an important tool in the structure elucidation of flavonoids and could be relevant in distinguishing substitution patterns in related isomers. wikipedia.orginsaindia.res.in Comparative analysis of spectroscopic data, particularly NMR and MS, is essential to differentiate between these closely related structures and confirm the specific positions of the hydroxyl and methoxy substituents on the flavonoid backbone. researchgate.net

The structural relationship between zapotin and this compound, differing by a hydroxyl group and an additional methoxy group, underscores the importance of definitive spectroscopic characterization to correctly assign the substitution pattern in these polymethoxyflavones.

Chemical Synthesis and Synthetic Pathway Development for Zapotinin

Overview of Historical Synthetic Approaches to Zapotinin and Zapotin (B192691)

Historically, the synthesis of flavones, including early attempts towards compounds like this compound and Zapotin, often relied on established methods for constructing the flavone (B191248) backbone. wikipedia.org These methods typically involved the cyclization of appropriate precursors to form the characteristic benzopyran-4-one structure.

Challenges and Limitations of Classical Methods (e.g., Baker-Venkataraman Rearrangement)

A foundational method in flavone synthesis was the Baker-Venkataraman rearrangement. This approach involves the O-acylation of an o-hydroxyacetophenone derivative, followed by a base-mediated rearrangement to a β-diketone intermediate, and subsequent acid-catalyzed cyclization to yield the flavone. wikipedia.orgthieme-connect.com

Modern Regioselective Synthesis Strategies for this compound

To overcome the limitations of classical methods, modern synthetic strategies for flavones, including this compound and Zapotin, have focused on achieving higher regioselectivity and improved yields.

C-Acylation of Dilithium (B8592608) Dianions for β-Diketone Intermediates

A significant breakthrough in the synthesis of Zapotin, a closely related polymethoxyflavone, involved the development of a regioselective C-acylation strategy utilizing dilithium dianion intermediates. nih.govnih.gov This method bypasses the inefficient Baker-Venkataraman rearrangement pathway by directly synthesizing the required β-diketone. nih.gov

This strategy typically involves generating a dilithium dianion from an appropriately substituted o-hydroxyacetophenone derivative. nih.gov For the synthesis of Zapotin, treatment of 6-hydroxy-2,3-dimethoxyacetophenone with a strong base like lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) generates the dilithium dianion, which then undergoes regioselective C-acylation with 2,6-dimethoxybenzoyl chloride. nih.gov This direct C-acylation at the desired position provides the β-diketone intermediate with high regioselectivity. nih.gov

Chalcone (B49325) Oxidation Routes and Cyclization Methods

Another approach to flavone synthesis involves chalcone intermediates. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of acetophenone (B1666503) and benzaldehyde (B42025) derivatives. jchemrev.com Subsequent oxidative cyclization of 2'-hydroxychalcones can lead to the formation of flavones or aurones, depending on the reaction conditions. chemijournal.com

For Zapotin synthesis, a route leveraging chalcone intermediates derived from 2-hydroxy-5,6-dimethoxyacetophenone and 2,6-dimethoxybenzaldehyde (B146518) has been developed. This method involves the condensation of the acetophenone derivative with the benzaldehyde precursor under basic conditions to yield a polymethoxylated chalcone. Catalytic oxidation of this chalcone, for example with selenium dioxide in dimethyl sulfoxide (B87167) (DMSO), induces cyclization to form Zapotin. While this chalcone oxidation route avoids harsh acidic conditions, the yields can remain moderate (50-60%) due to competing side reactions during the oxidation step.

Methodological Advancements for Enhanced Yield and Purity in this compound Synthesis

Methodological advancements have focused on optimizing reaction conditions and purification techniques to enhance the yield and purity of synthesized flavones like this compound. For the regioselective C-acylation route to Zapotin, optimization efforts by Maiti et al. refined the synthesis for scalability. Key aspects included using THF as the solvent at -78°C under argon, employing four equivalents of LiHMDS for complete dianion formation, and adding the acylating agent (2,6-dimethoxybenzoyl chloride) in one portion to minimize hydrolysis.

To ensure high purity, established protocols recommend combining recrystallization, column chromatography, and spectroscopic validation techniques such as NMR and HPLC. Reproducibility can be validated by documenting reaction conditions, characterizing intermediates, and cross-validating purity using methods like melting point analysis and mass spectrometry. Comparative studies with literature-reported yields and spectral data are also crucial for confirming consistency.

A comparison of synthesis methods for Zapotin highlights the improvements offered by modern approaches:

MethodKey StepsYield (%)ScalabilityAdvantages
Baker-VenkataramanO-Acylation, rearrangement≤20LowHistorical relevance
Regioselective C-AcylationDianion formation, acylation44High (multi-gram)High regioselectivity, multi-gram synthesis
Chalcone OxidationChalcone synthesis, oxidation50–60ModerateAvoids strong acids

Data adapted from search results.

The regioselective method, despite a reported yield of 44%, represents a significant improvement (2-3 fold) over classical Baker-Venkataraman methods for Zapotin synthesis.

Synthesis and Characterization of Key Synthetic Intermediates in this compound Pathways

The synthesis of this compound and related polymethoxyflavones involves the formation of key synthetic intermediates that require characterization to confirm the reaction progress and product identity. In the regioselective C-acylation route to Zapotin, starting from 2-hydroxy-6-methoxyacetophenone, sequential Elbs oxidation and methylation yield 6-hydroxy-2,3-dimethoxyacetophenone. This compound serves as a crucial intermediate for the generation of the dilithium dianion.

The β-diketone intermediate, formed by the regioselective C-acylation of the dilithium dianion, is another key species. For Zapotin synthesis, the crude β-diketone intermediate (1-(2-hydroxy-6-methoxy-3-(methoxymethoxy)phenyl)-3-(2,6-dimethoxyphenyl)propane-1,3-dione) is typically used without extensive purification in the subsequent cyclization step. nih.gov

Characterization of these intermediates, as well as the final product, is critical. Techniques such as melting point analysis, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to confirm their structures and purity. For instance, the correct structure of Zapotin (5,6,2′,6′-tetramethoxyflavone) was validated through comparison of the melting point and spectroscopic data with the naturally isolated compound, correcting an earlier misassignment. mdpi.com

Validation and Reproducibility Protocols for this compound Synthetic Processes

Ensuring the purity, identity, and consistent yield of this compound synthesized through chemical routes requires rigorous validation and reproducibility protocols. These protocols are essential for confirming that the synthetic process reliably produces the target compound with the desired characteristics. Validation typically involves a combination of analytical techniques to characterize the synthesized product and comparison against established data. Reproducibility is demonstrated by consistently achieving similar results when the synthesis is performed multiple times under the defined conditions.

Key to achieving high-purity synthesis of compounds like this compound and validating reproducibility involves adopting established protocols that incorporate purification and comprehensive spectroscopic and analytical characterization . Techniques such as recrystallization and column chromatography are employed to purify the synthesized this compound, aiming for a high level of purity, often exceeding 95% as determined by methods like High-Performance Liquid Chromatography (HPLC) .

Validation of the synthesized this compound's structure and purity relies on comparing its analytical data to that of authentic samples or previously reported data in scientific literature . Critical analytical techniques for structural validation include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and functional groups present. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular weight and elemental composition .

Melting point analysis is another important validation tool. The melting point of a crystalline solid is a physical property sensitive to impurities. Comparing the experimentally determined melting point of synthesized this compound to the reported value provides a quick assessment of purity and identity . The reported melting point for this compound is 224-225 °C nih.govuni.lu.

Comparative studies, where the results of a synthesis batch are compared against literature-reported yields and spectral data, are critical to confirm consistency and demonstrate the reproducibility of the synthetic process . Following established guidelines, such as those recommended for reporting organic synthesis, further enhances the reliability and reproducibility of the developed protocols .

Analytical Data for this compound Validation

Analytical data obtained from techniques like melting point analysis, NMR, and MS are essential for validating the identity and purity of synthesized this compound. The table below summarizes some key data points used for this purpose.

PropertyValueMethod/Reference
Melting Point224-225 °CExperimental nih.govuni.lu
Molecular FormulaC₁₈H₁₆O₆Computed nih.govuni.lu
Monoisotopic Mass328.0947 DaComputed uni.lu
Purity (typical)>95% (by HPLC)Analytical

Note: Spectroscopic data (NMR, MS) are typically provided as detailed spectra and peak assignments in research publications for full structural confirmation.

By implementing these validation and reproducibility protocols, researchers and manufacturers can ensure the consistent and reliable production of high-purity this compound for various applications.

Natural Occurrence and Distribution of Zapotinin in Biological Systems

Identification and Isolation of Zapotinin from Plant Sources (e.g., Casimiroa edulis, Astragalus adsurgens)

This compound has been identified and isolated from several plant species. A primary source is Casimiroa edulis, commonly known as white sapote nih.govwjpls.orgwikipedia.orggiardinihanbury.comresearchgate.net. Early studies on the constituents of Casimiroa edulis led to the isolation and structural determination of compounds including zapotin (B192691) and this compound wikipedia.orgtandfonline.comresearchgate.net. This compound was identified as 5-hydroxy-2′,6,6′-trimethoxyflavone researchgate.net. The isolation of this compound from Casimiroa edulis has been reported from different parts of the plant, including the seeds and leaves giardinihanbury.comtandfonline.comresearchgate.net.

Another plant genus where this compound has been reported is Astragalus phcogrev.comijpsr.com. Specifically, this compound has been listed as a flavonoid isolated from Astragalus adsurgens phcogrev.comijpsr.com. The Astragalus genus is known to contain a variety of flavonoids, and this compound is among the compounds that have been characterized from certain species within this genus phcogrev.comresearchgate.net.

The isolation process typically involves extracting plant material using solvents such as ethanol (B145695) or methanol, followed by chromatographic techniques to separate and purify the individual compounds tandfonline.com.

Context of this compound Discovery in Metabolomic Studies of Plant-Pathogen Interactions (e.g., Botrytis cinerea in grape leaves)

While this compound is a known plant metabolite, direct evidence of its discovery specifically within metabolomic studies of Botrytis cinerea interactions with grape leaves (Vitis vinifera) is not explicitly detailed in the provided search results. The search results discuss the interaction between Botrytis cinerea and grapevines, including the plant's defense responses involving the accumulation of polyphenols and stilbenoids nih.govnih.govfrontiersin.orgishs.orgresearchgate.net. However, this compound itself is not mentioned as a compound identified in these specific grape-pathogen interaction studies in the provided snippets.

The search results indicate that flavonoids, as a class of compounds, are involved in plant defense mechanisms and can act as phytoalexins, providing defense against viral infections researchgate.net. Astragalus species, from which this compound has been isolated, are known for their medicinal properties and have been used to improve resistance to infections and aid in immunological disorders ijpsr.comresearchgate.net. While this suggests a potential role for flavonoids like this compound in plant defense, the provided information does not specifically link this compound's discovery to metabolomic studies of Botrytis cinerea in grape leaves.

Geographical Distribution and Ecological Significance of this compound-Producing Organisms

The geographical distribution of this compound is linked to the distribution of the plants it is isolated from, primarily Casimiroa edulis and certain Astragalus species.

Casimiroa edulis is indigenous to the temperate zones of Mexico and Central America tandfonline.com. It is also cultivated in other regions with subtropical or tropical climates, including Guatemala, El Salvador, Costa Rica, parts of northern South America, the Bahamas, West Indies, the Mediterranean region (such as the Riviera), India, the East Indies, New Zealand, and South Africa mdpi.comresearchgate.netgrowables.org. The plant is known by local names such as "Zapote blanco" (white sapote) mdpi.comresearchgate.net.

Astragalus is a large genus with species distributed globally, particularly in arid and semi-arid regions nih.gov. Astragalus adsurgens, a source of this compound, is found in regions including northern China and the Mongolian steppes, as well as in North America, where one variety is found in Minnesota's western counties nih.govminnesotawildflowers.info.

Advanced Analytical Methodologies for Zapotinin Quantification and Detection

Chromatographic Techniques for Isolation, Separation, and Analysis of Zapotinin

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. In the context of this compound, various chromatographic methods are employed to isolate it from its natural sources and to determine its concentration in different samples.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound. researchgate.net This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases.

For the analysis of saponins (B1172615) like this compound, Reverse-Phase HPLC (RP-HPLC) is commonly used. researchgate.net In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is employed. This allows for the effective separation of a wide range of compounds, including those with moderate to low polarity. The use of a Diode Array Detector (DAD) with HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification and purity assessment of the eluted compounds. researchgate.net

Several factors can be optimized to achieve the best separation of this compound using HPLC, including the choice of column, mobile phase composition, flow rate, and temperature. For instance, a Zorbax SB-ODS column with a mobile phase of acetonitrile (B52724) and 0.10% phosphoric acid solution has been successfully used for the separation of similar saponins. researchgate.net The detection is often carried out at specific wavelengths, such as 210 nm and 230 nm, to maximize sensitivity. researchgate.net

A versatile HPLC method with ultraviolet (UV) detection has been developed for the determination of related compounds in various products. mdpi.com This often involves a derivatization step to enhance the UV absorbance of the analyte, thereby increasing the sensitivity of the method. mdpi.com The chromatographic separation can be achieved on a C18 column with a gradient elution system. mdpi.com

Table 1: Example HPLC Parameters for Saponin Analysis

ParameterCondition
Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm)
Mobile Phase Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v)
Flow Rate 0.5 mL min−1
Detection Wavelength 210 nm and 230 nm
Injection Volume 10 μL
Temperature 30 °C

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, although it is generally more suitable for volatile and thermally stable compounds. mdpi.com For non-volatile compounds like many saponins, a derivatization step is often necessary to increase their volatility. mdpi.com This process can be time-consuming and may introduce variability. mdpi.com

In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase. The separated components are then detected by a suitable detector. When coupled with a mass spectrometer (GC-MS), this technique provides high precision, selectivity, and sensitivity for the identification of compounds. mdpi.comyoutube.com The mass spectrometer fragments the eluted compounds and creates a unique mass spectrum, which acts as a "fingerprint" for identification. youtube.com

While direct GC analysis of this compound may be challenging, GC-MS can be invaluable for identifying related or degradation products that are more volatile. nih.gov The development of GC-MS methods without the need for derivatization is an ongoing area of research and would offer a more direct and rapid analytical approach. mdpi.com

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in complex matrices. nih.govresearchgate.netnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for this purpose. nih.govmdpi.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. ekb.eg LC-MS can provide valuable information about the molecular weight and structure of this compound. nih.gov

LC-MS/MS takes this a step further by allowing for the fragmentation of selected ions, which generates a characteristic fragmentation pattern that is highly specific to the compound of interest. mdpi.com This technique offers excellent selectivity and sensitivity, making it ideal for the trace-level detection and quantification of this compound in biological and environmental samples. nih.gov The fragmentation patterns can also help in the structural elucidation of unknown but related compounds. mdpi.com

A typical LC-MS analysis of this compound might involve a C18 column for separation, with detection using an electrospray ionization (ESI) source in a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.gov

Table 2: Example LC-MS Parameters for this compound Analysis

ParameterCondition
Instrument Bruker impact HD
Instrument Type LC-ESI-QTOF
Ionization ESI
Collision Energy 10 eV
Column Waters Acquity BEH C18 1.7um x 2.1 x 150 mm
Retention Time 1012.8 sec

Spectroscopic Techniques for Purity Assessment and Quantitative Determination of this compound

Spectroscopic techniques are vital for assessing the purity and quantitatively determining the concentration of this compound. mdpi.com These methods are based on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the this compound molecule and is a rapid, non-destructive method. mdpi.com Modern IR instruments, particularly those with accessories like Diamond ATR, provide highly reproducible spectra, which can be used to detect minor spectral deviations caused by impurities. core.ac.uk

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. mdpi.com It can be used to determine the molecular weight of this compound and to identify impurities by their mass spectra. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the this compound molecule. researchgate.net Techniques such as 1H-NMR and 13C-NMR can be used to confirm the identity of the compound and to detect and quantify impurities.

Application of Metabolomic Profiling for this compound Detection in Biological Matrices

Metabolomic profiling is a powerful approach for the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov This technique can be used to detect and quantify this compound and its metabolites in biological matrices such as plasma, urine, and tissue extracts. mdpi.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a global snapshot of the metabolome. nih.gov This can be useful for identifying unexpected metabolites of this compound or for discovering biomarkers associated with its biological effects. Targeted metabolomics, on the other hand, focuses on the quantification of a specific set of known metabolites, offering higher sensitivity and accuracy. mdpi.com

Analytical platforms for metabolomics typically involve a combination of a separation technique, such as HPLC or GC, and a detection technique, most commonly mass spectrometry (MS). mdpi.com Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used platform for metabolomic studies due to its high resolution, sensitivity, and throughput. nih.govhenryford.com

Metabolomic profiling can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Quality Control and Reproducibility in this compound Analytical Characterization

Ensuring the quality and reproducibility of analytical data is paramount for the reliable characterization of this compound. nih.gov A robust quality control (QC) program should be implemented to monitor the performance of analytical methods and to ensure the consistency of results. researchgate.net

This includes the use of validated analytical methods, regular calibration of instruments, and the analysis of quality control samples alongside unknown samples. malvernpanalytical.com System suitability tests should be performed before each analytical run to ensure that the chromatographic system is performing optimally. thermofisher.com

For complex botanical extracts containing this compound, a comprehensive quality control platform, sometimes referred to as PhytomicsQC, can be employed. researchgate.net This approach combines chemical fingerprinting using techniques like LC/MS with biological response profiling to create a multi-faceted quality metric. researchgate.net Statistical pattern comparison methods can then be used to assess the similarity between different batches of the material. researchgate.net

By implementing rigorous quality control measures, researchers can have confidence in the accuracy and reliability of their analytical data for this compound. nih.gov

Mechanistic Investigations of Zapotinin S Biological Activities

Cellular and Molecular Mechanisms of Anti-Proliferative Effects

Zapotinin has demonstrated anti-proliferative effects in various cancer cell lines. These effects are mediated through several key cellular and molecular mechanisms, including the induction of programmed cell death, the promotion of cellular differentiation, and the modulation of cell cycle progression.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

One of the significant mechanisms by which this compound exerts its anti-proliferative effects is through the induction of programmed cell death, notably apoptosis. Studies have shown that this compound can induce both cell differentiation and apoptosis in cultured human promyelocytic leukemia cells (HL-60 cells). researchgate.netnih.gov Apoptosis is a tightly regulated process crucial for maintaining tissue homeostasis and eliminating potentially harmful cells, including cancer cells. mdpi.comjbtr.or.kr The process involves a cascade of events, including the activation of caspases and the breakdown of cellular components. mdpi.comnih.gov Flavonoids, in general, have been recognized for their potential to stimulate programmed cell death in cancer cells by modulating various signaling pathways. jbtr.or.krnih.gov

Research indicates that zapotin (B192691) can activate apoptosis in HL-60 leukemia cells. wjpls.orgresearchgate.net Furthermore, studies involving HeLa cells overexpressing constitutively active PKCε (HeLaPKCεA/E) suggest that zapotin's pro-apoptotic effect is associated with the protein kinase C epsilon signaling pathway. nih.gov A decrease in the anti-apoptotic protein Bcl-2 following zapotin treatment may contribute to the induction of apoptosis in these cells. nih.gov

Promotion of Cellular Differentiation Processes

In addition to inducing apoptosis, this compound has been shown to promote cellular differentiation. This mechanism is particularly relevant in the context of cancer, as inducing differentiation in cancer cells can lead to a less aggressive phenotype and inhibit uncontrolled proliferation. This compound has been identified as a non-toxic inducer of cellular differentiation in cultured human promyelocytic leukemia cells (HL-60 cells). researchgate.netnih.govmdpi.com

Studies have evaluated the ability of zapotin to induce differentiation in HL-60 cells by analyzing enzymatic and cell membrane markers of differentiation. nih.gov this compound induced 50% of HL-60 cells to differentiate at a concentration of 0.2 μg/mL (ED50 0.5 μM), demonstrating a higher potency compared to other flavonoids like apigenin (B1666066) and genistein. nih.govmdpi.com Analysis using flow cytometry revealed that zapotin treatment in HL-60 cells led to the up-regulation of CD11b, CD13, and CD14 markers, while down-regulating the CD15 myeloid marker, indicating myeloid maturation. mdpi.comnih.gov The effects of zapotin on the differentiation of HL-60 cells appear to be irreversible after a certain exposure period, suggesting that cells become committed to differentiate. nih.gov

Cell Cycle Progression Modulation

Modulating the cell cycle is another critical mechanism by which anti-proliferative agents exert their effects. The cell cycle is a tightly controlled process that ensures accurate DNA replication and cell division. oncohemakey.comtelight.eu Dysregulation of the cell cycle is a hallmark of cancer. nih.gov this compound has been shown to induce cell cycle arrest in cultured human promyelocytic leukemia cells. researchgate.netwjpls.org

Modulation of Intracellular Signaling Networks

This compound's biological activities are also mediated through the modulation of various intracellular signaling networks. These networks play crucial roles in regulating cellular processes such as proliferation, differentiation, and survival.

Inhibition of Transcription Factor Activation (e.g., NF-κB)

Transcription factors are proteins that control the expression of genes. Nuclear factor-kappa B (NF-κB) is a transcription factor involved in regulating genes related to cell survival, proliferation, inflammation, and differentiation. nih.govresearchgate.net Activation of NF-κB is often associated with promoting cancer cell survival and proliferation, and its down-regulation can sensitize cancer cells to apoptosis. nih.gov Therefore, inhibiting NF-κB activation is a potential strategy for cancer chemoprevention. nih.gov

Regulation of Protein Kinase Cascades (e.g., PKCε)

Protein kinase cascades are signaling pathways involving a series of protein kinases that phosphorylate and activate each other, ultimately leading to a cellular response. Mitogen-activated protein kinase (MAPK) cascades are examples of such pathways involved in transducing various extracellular signals. frontiersin.orgwisc.edu Protein kinase C epsilon (PKCε) is a specific protein kinase that has been implicated in tumor progression, promoting cell migration, invasion, and survival of tumor cells. researchgate.netnih.gov

Research indicates that zapotin can modulate protein kinase cascades, particularly involving PKCε. Zapotin has been shown to selectively activate PKCε, which subsequently leads to its down-modulation in HeLa cells. nih.gov This down-modulation of PKCε is accompanied by a decrease in the levels of proteins such as Bcl-2, c-Jun, and c-Fos. nih.gov The finding that PKCε enhances the anti-proliferative effect of zapotin in HeLa cells overexpressing active PKCε suggests a complex interaction where initial activation leads to subsequent down-regulation and anti-cancer effects. nih.gov Zapotin's impact on PKCε-mediated signaling also extends to metabolic pathways, including glycolytic pathways, which are often altered in cancer cells. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound44257595
Zapotin629965
Apigenin5280443
Genistein5281708
12-O-tetradecanoylphorbol 13-acetate (TPA)14918
NF-κB23551
PKCε5579
Bcl-26098
c-Jun3725
c-Fos2353
CD11b3683
CD13965
CD14939
CD15174141
Caspase-3836
Caspase-8841
Caspase-9842
PARP5661
p532494
HIF-1ɑ3092
VEGF7422

Data Tables

Table 1: Effect of this compound on Differentiation Markers in HL-60 Cells

Differentiation MarkerThis compound Effect
CD11bUp-regulation
CD13Up-regulation
CD14Up-regulation
CD15Down-regulation

Table 2: Inhibition of TPA-induced NF-κB Activity by this compound in HepG2 Cells

Cell LineStimulusTarget ActivityIC50 (μM)
HepG2TPANF-κB activity7.6 ± 3.3 nih.govnih.gov

Table 3: IC50 Values of Zapotin in HeLa Cells with Different PKCε Expression Levels

Cell LinePKCε Expression LevelIC50 (μM)
Wild-type HeLaBasal endogenous expression17.9 ± 1.6 nih.gov
HeLaPKCεA/EOverexpressing constitutively active PKCε7.6 ± 1.3 nih.gov

Inhibition of Enzyme Activities (e.g., Ornithine Decarboxylase)

This compound has been reported to inhibit enzyme activities, notably ornithine decarboxylase (ODC) wikipedia.org. ODC is the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine (B22157) guidetopharmacology.orgwikipedia.orgmpg.de. These polyamines are crucial for cellular processes including growth, proliferation, and differentiation, and their levels are often elevated in rapidly dividing cells, including cancer cells guidetopharmacology.orgwikipedia.org. Consequently, ODC has been identified as a target for chemoprevention and chemotherapy guidetopharmacology.orgmpg.defishersci.ca.

Studies have demonstrated that zapotin, a closely related flavone (B191248), inhibited TPA-induced ODC activity in human bladder carcinoma T24 cells fishersci.ca. The half-maximal inhibitory concentration (IC50) for zapotin in this assay was determined to be 3.4 ± 1.7 μM fishersci.ca. This level of activity was found to be comparable to that of other known inhibitors of TPA-induced ODC activity, including apigenin (IC50 6.0 μM), menadione (B1676200) (IC50 8.3 μM), and deguelin (B1683977) (IC50 0.1 μM) fishersci.ca.

The inhibition of ODC by compounds like zapotin suggests a mechanism by which they may influence cell proliferation by disrupting polyamine synthesis guidetopharmacology.orgwikipedia.org.

CompoundODC Inhibition (IC50)Cell LineInducer
Zapotin3.4 ± 1.7 μMHuman bladder carcinoma T24TPA
Apigenin6.0 μMHuman bladder carcinoma T24TPA
Menadione8.3 μMHuman bladder carcinoma T24TPA
Deguelin0.1 μMHuman bladder carcinoma T24TPA

Data derived from studies on TPA-induced ODC activity in human bladder carcinoma T24 cells fishersci.ca. Note that while the request is for this compound, data for ODC inhibition was found for the related compound Zapotin in the provided sources.

Beyond ODC, flavonoids in general have been observed to interact with other enzymes, such as inhibiting topoisomerase enzymes and affecting cytochrome P450, which is involved in drug metabolism dsmz.de.

Antioxidative Mechanisms of this compound

This compound, as a flavonoid, is associated with antioxidant properties uni.lu. Zapotin, a related compound, has demonstrated significant antioxidant capabilities wikipedia.org. Antioxidants play a critical role in protecting cells from damage caused by reactive oxygen species (ROS) and free radicals wikidata.orgebiohippo.commdpi.com.

Free Radical Scavenging Capabilities

Studies have indicated that zapotin can effectively scavenge free radicals, thereby contributing to the protection of cells from oxidative damage wikipedia.org. Free radical scavenging is a direct mechanism by which antioxidants neutralize unstable molecules by donating an electron or hydrogen atom nih.govuni.lu. Common in vitro assays, such as DPPH and ABTS assays, are used to evaluate the free radical scavenging activity of compounds by measuring their ability to reduce these stable radicals nih.govbmrb.io. While specific quantitative data for this compound's radical scavenging was not detailed in the provided sources, the general capacity for free radical scavenging has been noted for the related zapotin wikipedia.org.

Upregulation of Endogenous Antioxidant Enzyme Systems

In addition to directly scavenging free radicals, zapotin has been shown to upregulate endogenous antioxidant enzymes in various cell lines wikipedia.org. This mechanism enhances the cellular defense system against oxidative stress wikipedia.org. Endogenous antioxidant enzymes constitute a crucial line of defense against ROS and include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (Gpx) ebiohippo.comfishersci.atfishersci.ca. These enzymes work in concert to convert highly reactive free radicals into less harmful substances ebiohippo.comfishersci.atfishersci.ca. For instance, SOD catalyzes the dismutation of superoxide anions, while CAT and Gpx are involved in the detoxification of hydrogen peroxide ebiohippo.comfishersci.at. The upregulation of these enzymes by zapotin suggests an indirect mechanism of antioxidant action, bolstering the cell's intrinsic ability to combat oxidative damage wikipedia.org.

Modulation of Neural Pathways and Processes

Investigations into the biological activities of zapotin have revealed potential neuroprotective effects wikipedia.org. These effects are attributed, in part, to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress within neural contexts wikipedia.org. Flavonoids, including zapotin and this compound, have been suggested to have a "neuro sexual mode of action" mpbio.com.

Neurotransmitter System Interactions

Zapotin's neuroprotective properties are linked to its influence on neurotransmitter levels wikipedia.org. While the precise mechanisms of interaction for this compound are not extensively detailed in the provided texts, flavonoids in general have been shown to interact with neurotransmitter systems mpg.denih.gov. For example, some flavonoids can increase the secretion and enhance the receptor affinity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter mpg.denih.gov. Phytomolecules, which include flavonoids, have been observed to exert antidepressant-like effects through the synaptic regulation of neurotransmitter levels such as dopamine, serotonin, and noradrenaline uni.lu. They may also negatively regulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter metabolism uni.lu.

Oxidative Stress Mitigation in Neural Contexts

Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative disorders and can impair normal brain function wikidata.orgmdpi.comdsmz.defishersci.fi. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption rate and rich lipid content mdpi.com. Zapotin's ability to reduce oxidative stress is considered a contributing factor to its observed neuroprotective effects wikipedia.org. Oxidative stress in the brain can lead to damage of essential biomolecules, including lipids, proteins, and DNA, potentially resulting in neuronal dysfunction and death wikidata.org. Mitigation of oxidative stress in neural tissues can involve various mechanisms, such as the activation of neuroprotective signaling pathways like the Nrf2 pathway and the maintenance of mitochondrial function fishersci.fi. By reducing oxidative stress, this compound may help preserve neuronal integrity and function wikipedia.org.

Mechanisms of Anti-Microbial and Anti-Fungal Activities

This compound, a flavonoid isolated from Casimiroa edulis, has been reported to possess antibacterial and antifungal properties. However, detailed research specifically elucidating the precise mechanisms by which this compound exerts these anti-microbial and anti-fungal effects is limited in the currently available literature. While this compound's specific modes of action are still being investigated, insights can be drawn from the known mechanisms of action of flavonoids in general, as this compound belongs to this class of natural compounds.

Flavonoids are known to exhibit antimicrobial activity through a variety of mechanisms targeting essential components and processes in microbial cells intec.edu.domdpi.comcsic.esmdpi.comintec.edu.domdpi.com. These mechanisms can include the disruption of microbial cell membranes and cell walls intec.edu.domdpi.comcsic.esmdpi.comintec.edu.domdpi.comresearchgate.netmdpi.comfrontiersin.org. By affecting the integrity and function of these outer layers, flavonoids can compromise the microbial cell's ability to maintain homeostasis and protect itself from environmental stresses.

Another proposed mechanism involves the inhibition of key enzymes vital for microbial survival and proliferation intec.edu.domdpi.comcsic.esmdpi.comintec.edu.doresearchgate.netnih.govebsco.com. This can include enzymes involved in energy metabolism, such as those in the respiratory chain or ATP synthase, as well as enzymes critical for the synthesis of cell wall or cell membrane components intec.edu.domdpi.comcsic.esintec.edu.doresearchgate.netnih.govebsco.com. Interference with these enzymatic processes can cripple the microbe's ability to generate energy, synthesize essential structures, and carry out metabolic functions necessary for growth.

Furthermore, some flavonoids have been shown to inhibit nucleic acid synthesis by targeting enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription mdpi.comcsic.esmdpi.comresearchgate.netfrontiersin.orgnih.gov. Disrupting these processes prevents the microbe from replicating its genetic material and synthesizing necessary proteins, thereby inhibiting growth and leading to cell death.

In the context of antifungal activity, a significant target for many antifungal agents, including some flavonoids, is the disruption of ergosterol (B1671047) biosynthesis intec.edu.doresearchgate.netebsco.comwikipedia.orgnih.govnih.gov. Ergosterol is a sterol found in the cell membranes of fungi, serving a similar function to cholesterol in mammalian cells. Interfering with its synthesis or directly binding to ergosterol can lead to altered membrane fluidity and permeability, ultimately resulting in fungal cell death ebsco.comwikipedia.orgnih.gov. While this is a known mechanism for some flavonoids, it requires specific investigation to confirm if this compound acts via this pathway.

Flavonoids may also combat microbial infections by suppressing efflux pumps, which are membrane proteins that expel antimicrobial compounds from the cell, contributing to resistance intec.edu.domdpi.comintec.edu.do. By inhibiting these pumps, flavonoids can increase the intracellular concentration of antimicrobial agents, enhancing their efficacy. Additionally, flavonoids have been reported to inhibit biofilm formation and the production of virulence factors, which are important for microbial colonization and pathogenesis csic.esmdpi.com.

Biosynthetic Pathways and Precursor Metabolism of Zapotinin

General Flavonoid Biosynthesis Pathways and Key Precursors

Flavonoids are synthesized through the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.gov Phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic steps catalyzed by phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comresearchgate.net PAL is the initiating enzyme of the phenylpropanoid pathway, converting phenylalanine into cinnamic acid, a precursor for flavonoids. mdpi.com 4CL is responsible for catalyzing the formation of 4-coumaroyl CoA from 4-coumaric acid, further promoting the synthesis of flavonoid compounds. mdpi.com

The core flavonoid biosynthesis pathway commences with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govoup.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), yielding naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone). nih.govoup.comwikipedia.org Naringenin chalcone is the first key intermediate and acts as a precursor for downstream flavonoid classes. biotech-asia.org Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756). oup.combiotech-asia.org

Flavanones, such as naringenin, serve as central branch points in the flavonoid pathway, acting as substrates for the synthesis of various flavonoid subclasses, including flavones, isoflavones, and dihydroflavonols. nih.gov

A simplified overview of the early flavonoid biosynthesis pathway is shown in the table below:

StepPrecursorsEnzymeProduct
InitiationPhenylalaninePAL, C4H, 4CL4-Coumaroyl-CoA
Chalcone Formation4-Coumaroyl-CoA, 3 x Malonyl-CoACHSNaringenin Chalcone
Flavanone FormationNaringenin ChalconeCHI(2S)-Naringenin

Specific O-Methylation and Hydroxylation Events in Zapotinin Biosynthesis

This compound is characterized by specific O-methylation and hydroxylation patterns on its flavone (B191248) backbone. This compound is a flavone with methoxy (B1213986) groups at positions 2', 6, and 6', and a hydroxyl group at position 5. nih.gov The introduction of hydroxyl groups at various positions on the A, B, and C rings of flavonoids occurs at different biosynthetic stages and is catalyzed by a range of enzymes, including dioxygenases and monooxygenases. mdpi.comnih.gov O-methylation, catalyzed by O-methyltransferases (OMTs), is a crucial modification that diversifies flavonoid structures and alters their chemical properties. mdpi.commaxapress.com

While the precise enzymatic pathway leading directly to this compound is not explicitly detailed in the search results, the biosynthesis of methoxylated flavones generally involves hydroxylation followed by O-methylation or vice versa. For instance, the biosynthesis of other methoxylated flavones like hesperetin (B1673127) involves hydroxylation by flavonoid 3′-hydroxylase (F3′H) and O-methylation by flavonoid 4′-O-methyltransferase (F4′OMT, also known as COMT) acting on naringenin or eriodictyol. acs.org Another example is the biosynthesis of chrysoeriol (B190785) (3'-O-methylated luteolin), which can be catalyzed by a rice-derived 3'-OMT (ROMT-9) acting on luteolin. nih.gov

Hydroxylation at specific positions, such as C-6 and C-8 on the A-ring, is catalyzed by enzymes like flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H), respectively. nih.govoup.com The hydroxylation pattern of the precursor flavanone or flavone is a determinant for subsequent O-methylation events. O-methylation typically occurs at hydroxyl groups on the B-ring (3'-OH and 4'-OH) and A-ring (6-OH, 7-OH, and 8-OH). maxapress.com

Given the structure of this compound with methoxy groups at 2', 6, and 6' and a hydroxyl at 5, its biosynthesis likely involves specific hydroxylation at these positions followed by O-methylation of the hydroxyl groups at 2', 6, and 6'. The hydroxyl group at position 5 is a common feature in many flavonoids derived from the naringenin pathway.

Enzymology of this compound Biosynthesis: Identification and Characterization of Key Biocatalysts

The enzymes involved in flavonoid biosynthesis are diverse and belong to various classes, including polyketide synthases, isomerases, dioxygenases, and methyltransferases. oup.commdpi.commdpi.com Key enzymes in the early steps include CHS and CHI. mdpi.comoup.com Hydroxylases, such as F3H, F3′H, F3′5′H, F6H, and F8H, are crucial for introducing hydroxyl groups at specific positions on the flavonoid scaffold. nih.govnih.govoup.commdpi.com

O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups using S-adenosyl-L-methionine (SAM) as the methyl donor. oup.commaxapress.com Plant OMTs involved in phenylpropanoid and flavonoid metabolism are generally classified into two main subgroups: caffeoyl-CoA OMTs (CCoAOMTs) and caffeic acid OMTs (COMTs), with flavonoid OMTs (FOMTs) being members of the COMT class. oup.commaxapress.com These enzymes exhibit substrate specificity and regiospecificity, meaning they catalyze methylation at particular positions on specific flavonoid substrates. oup.commdpi.com

While specific enzymes directly catalyzing the methylation and hydroxylation steps leading precisely to this compound have not been identified in the provided search results, the general principles of flavonoid enzymology apply. The biosynthesis of this compound would require specific hydroxylases to introduce hydroxyl groups at positions 5, 2', 6, and 6', and then specific OMTs capable of methylating the hydroxyl groups at 2', 6, and 6'. The identification and characterization of these specific biocatalysts would involve techniques such as enzyme assays, protein purification, gene cloning, and heterologous expression. Research findings in related methoxylated flavonoids, such as hesperetin and chrysoeriol, highlight the role of specific F3'H, F4'OMT, and other OMTs in determining the final methylation pattern. acs.orgnih.gov

Further research is needed to identify and characterize the specific enzymes and genes responsible for the unique methoxylation pattern of this compound at the 2', 6, and 6' positions.

Computational Chemistry and in Silico Modeling of Zapotinin

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a small molecule like Zapotinin) when bound to a protein or other biological target. This method aims to predict the strength of the interaction, often expressed as a binding energy or docking score. elixir-europe.orgbiorxiv.org By simulating the interaction between this compound and potential target molecules, researchers can gain insights into its possible mechanisms of action and identify potential therapeutic targets. Software like AutoDock Vina or Schrödinger Suite are commonly used for these studies. jppres.com The process typically involves preparing the ligand and the target protein, performing the docking simulation to explore various binding poses, and analyzing the resulting interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. jppres.com While molecular docking has been suggested as a strategy to predict this compound's binding affinity to novel targets, specific detailed results of such docking studies for this compound were not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. mddbr.euelifesciences.org By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and the stability of a compound and its complexes with targets. mddbr.euiaanalysis.com These simulations are based on applying classical mechanics to model the forces between atoms and integrating their equations of motion. mddbr.eu MD simulations can be used to study the stability of ligand-target complexes predicted by molecular docking, providing a more dynamic view of the interaction. Simulating binding stability over trajectories, often on the nanosecond timescale or longer, can be performed using software packages such as GROMACS or AMBER. MD simulations are invaluable for understanding how molecules behave in a dynamic environment, complementing the static snapshots provided by docking. mddbr.euiaanalysis.com Although MD simulations are a recommended computational strategy for assessing the stability of this compound's binding to targets, detailed findings from such simulations specifically on this compound were not available in the consulted sources.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are a suite of computational methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and spectroscopic properties. kallipos.grmdpi.comnih.gov QM methods, such as Density Functional Theory (DFT), are employed to understand the electronic behavior of a molecule, which is crucial for predicting its reactivity and interactions. nih.govacademie-sciences.fr By calculating parameters like molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and vibrational frequencies, QM calculations can offer a deeper understanding of this compound's intrinsic chemical nature. mdpi.comnih.gov While QM calculations are fundamental for characterizing the electronic structure of organic molecules like flavonoids, specific detailed results of QM studies focused solely on this compound's electronic structure and reactivity prediction were not found in the provided information.

Predictive Modeling and Machine Learning Applications for Structure-Activity Relationship Elucidation

Predictive modeling and machine learning (ML) techniques are increasingly applied in chemistry and drug discovery to build models that can predict the properties or activity of compounds based on their structure. sas.comresearchgate.net These methods analyze large datasets of structural and activity information to identify patterns and build models that can predict the activity of new, untested compounds. sas.comnih.gov For this compound, predictive modeling and ML could be used to elucidate structure-activity relationships (SAR), correlating its structural features with observed or predicted biological effects. Quantitative Structure-Activity Relationship (QSAR) models, a type of predictive modeling, aim to establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and biological activity. Training regression models on existing bioactivity data can predict the affinity of compounds for untested targets. While predictive modeling and machine learning approaches, including QSAR, have been mentioned as computational strategies for this compound to predict binding affinity, detailed findings or specific models developed for this compound's SAR using these techniques were not available in the consulted literature.

Chemical Reactivity and Structure Activity Relationship Studies of Zapotinin and Its Analogs

Comprehensive Structure-Activity Relationship (SAR) Analysis of Zapotinin and Related Flavones

The biological activity of flavonoids is intrinsically linked to their molecular structure, particularly the substitution pattern on the A, B, and C rings. nih.gov this compound's structure, 2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one, features a hydroxyl group at C5 and a methoxy (B1213986) group at C6 on the A-ring, with two methoxy groups at C2' and C6' on the B-ring. nih.gov Analysis of this arrangement in the context of other flavones provides insights into its potential bioactivity.

General SAR findings for flavones indicate that hydroxyl groups, especially at positions C5 and C7 on the A-ring and C3' on the B-ring, are crucial for antioxidant activity. mdpi.com The C2-C3 double bond in conjugation with the 4-carbonyl group in the C-ring is also recognized as a key structural feature for the radical scavenging properties of flavonoids. mdpi.com

In the case of this compound, the 5-hydroxy group is a significant feature, known to contribute to the antioxidant and anti-inflammatory activities of flavones. mdpi.com However, the B-ring lacks the common hydroxyl substitutions often associated with potent biological effects. Instead, it possesses two methoxy groups. While hydroxylation is often key, methoxylation can also play a vital role. For instance, the presence of a methoxy group at the C7 position has been shown to enhance the anti-inflammatory activity of certain flavones. mdpi.com The dimethoxy substitution at the 2' and 6' positions on the B-ring of this compound is a distinguishing feature that influences its steric and electronic properties, and consequently its interaction with biological targets.

Table 1: Structure-Activity Relationship Comparison of this compound and Other Flavones
CompoundKey Structural FeaturesAssociated Biological Activity Contribution
This compound5-OH; 6-OCH3; 2',6'-diOCH35-OH group contributes to antioxidant/anti-inflammatory potential. Methoxy groups may modulate activity and metabolic stability. mdpi.com
Luteolin5,7,3',4'-tetraOHMultiple hydroxyl groups, especially the catechol (3',4'-diOH) on B-ring, confer strong antioxidant activity. mdpi.com
Apigenin (B1666066)5,7,4'-triOHHydroxyl groups at C5, C7, and C4' are important for bioactivity. nih.gov
Baicalein5,6,7-triOHThe A-ring trihydroxylation pattern is critical for its antimicrobial and anticancer properties. nih.gov

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound derivatives aims to create new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govmdpi.com This process involves targeted modifications to the this compound scaffold based on SAR data and computational modeling.

Design Strategies:

Modification of B-Ring Substituents: One primary strategy involves altering the 2',6'-dimethoxy pattern. This could include demethylation to the corresponding dihydroxyl analog to investigate the role of hydrogen bonding, or replacement with other functional groups like halogens or alkyl chains to modify lipophilicity and electronic character. mdpi.com

Alteration of A-Ring Substituents: The 5-hydroxyl and 6-methoxy groups on the A-ring are also key targets. Derivatives could be designed where the 5-OH is esterified or etherified to create prodrugs, or the 6-OCH3 is shifted to the C7 position, a substitution known to enhance the anti-inflammatory activity in other flavones. mdpi.com

Introduction of Heterocyclic Moieties: Replacing the phenyl B-ring with various heterocyclic systems is a common strategy in flavonoid medicinal chemistry to explore new interactions with biological targets and potentially discover novel activities. mdpi.com

Synthetic Approaches: The synthesis of this compound analogs would likely follow established methods for flavone (B191248) synthesis. A prevalent method is the oxidative cyclization of o-hydroxychalcone precursors. nih.govresearchgate.net This involves the initial synthesis of a substituted o-hydroxychalcone, which is then cyclized under oxidative conditions to form the flavone core. For this compound analogs, this would require the synthesis of a chalcone (B49325) derived from a suitably substituted 2-hydroxyacetophenone (for the A-ring) and a substituted benzaldehyde (B42025) (for the B-ring). mdpi.com

Impact of Chemical Modifications on this compound's Biological Potency and Selectivity

Chemical modifications to the this compound structure can profoundly affect its biological potency and selectivity by altering its physicochemical properties, such as polarity, steric profile, and ability to form hydrogen bonds. nih.gov

Hydroxyl vs. Methoxy Groups: Converting this compound's methoxy groups to hydroxyl groups would increase polarity and the potential for hydrogen bonding. This modification often enhances antioxidant activity but may decrease membrane permeability. Conversely, methylating a hydroxyl group (e.g., the 5-OH) would increase lipophilicity, which could improve cell uptake but potentially reduce activity if that hydroxyl group is critical for target binding.

Halogenation: Introducing halogens (F, Cl, Br) onto the aromatic rings can enhance biological activity by increasing lipophilicity and improving membrane permeability. mdpi.com The strong electronegativity of halogens can also augment binding affinity with target proteins. mdpi.com For instance, adding a fluorine atom to the B-ring could modulate the electronic properties and metabolic stability of the compound.

Glycosylation: The attachment of sugar moieties to the flavonoid core is a common modification. Glycosylation generally increases water solubility but can also influence the molecule's ability to interact with specific targets. The position and type of sugar can significantly affect the inhibitory activity of flavonoids. nih.gov

Table 2: Predicted Impact of Hypothetical Modifications to this compound
Modification TypeExamplePredicted Impact on Potency & Selectivity
DemethylationConvert 2',6'-diOCH3 to 2',6'-diOHMay increase antioxidant activity due to enhanced H-donating ability but could decrease cell permeability. mdpi.com
Alkylation/EtherificationConvert 5-OH to 5-O-AlkylIncreases lipophilicity, potentially improving bioavailability. May decrease activity if the 5-OH is crucial for target interaction.
HalogenationIntroduce Fluorine at C4'Enhances lipophilicity and metabolic stability; may improve binding affinity and selectivity. mdpi.com
Isomeric RearrangementMove 6-OCH3 to C7 or C8Could alter binding geometry and selectivity for different biological targets based on known SAR of other flavones. mdpi.com

Investigation of this compound's Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is essential for its potential development. Flavonoids, as polyphenolic compounds, can be susceptible to degradation under various conditions. researchgate.net An investigation into this compound's stability would involve subjecting the compound to forced degradation studies under stress conditions as per pharmaceutical guidelines. researchgate.net

Potential Degradation Factors and Pathways:

Oxidative Degradation: The phenolic hydroxyl group (5-OH) and the electron-rich aromatic rings make this compound susceptible to oxidation. This can lead to the formation of quinone-type structures or ring-opening products. The presence of methoxy groups might offer some protection against oxidation compared to hydroxyl groups.

pH-Dependent Degradation (Hydrolysis): Flavonoid stability is often pH-dependent. In highly alkaline or acidic conditions, the chromone core can undergo hydrolytic cleavage. The ether linkages of the methoxy groups could also be susceptible to hydrolysis under harsh acidic conditions.

Photodegradation: Exposure to UV or visible light can induce degradation in many flavonoid compounds, leading to complex mixtures of decomposition products.

Thermal Degradation: High temperatures can cause decomposition. Stability studies would involve storing this compound at elevated temperatures to determine its thermal liability. nih.gov

A systematic investigation would involve using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under these stress conditions. mdpi.comnih.gov The degradation products would then be identified and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the specific degradation pathways. nih.gov

Emerging Research Avenues and Future Perspectives for Zapotinin

Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in Zapotinin Research

The application of advanced omics technologies, such as proteomics and transcriptomics, represents a significant future direction for this compound research. These technologies provide a comprehensive view of biological systems at the molecular level, offering insights that are not possible with single-omics approaches. mdpi.com Transcriptomics allows for the large-scale analysis of RNA molecules, revealing gene expression patterns in response to a compound like this compound. mdpi.com Proteomics, on the other hand, focuses on the entire set of proteins, providing crucial information about protein abundance, modifications, and interactions, which are the direct effectors of cellular processes. mdpi.com

Integrating transcriptomic and proteomic data can offer a more complete understanding of how this compound affects biological systems. mdpi.comfrontiersin.orgnih.gov This integrated approach can help to identify key genes and proteins whose expression levels are consistently altered, providing stronger evidence for their involvement in the biological response to this compound. frontiersin.orgnih.gov For instance, studies integrating proteomics and transcriptomics have been successfully used to investigate mechanisms in various biological contexts, such as understanding the regulation of plant development or exploring host-pathogen interactions. frontiersin.orgresearchgate.net Applying these methods to this compound research could help to elucidate the complex molecular networks it influences, potentially identifying novel biomarkers or therapeutic targets. Flavonoids, as a class, have been shown to impact numerous signaling pathways, and omics technologies can help map these interactions comprehensively. nih.govfrontiersin.org

While specific integrated omics studies on this compound are not widely reported, the successful application of these technologies in related areas of natural product research highlights their potential. Future research could involve treating cell lines or model organisms with this compound and then performing transcriptomic and proteomic profiling to identify affected genes and proteins. Bioinformatics analysis of the resulting data could reveal the biological pathways and processes modulated by this compound, providing a deeper understanding of its mechanisms of action.

Exploration of Novel Biological Targets and Signaling Pathways for this compound

Identifying the specific biological targets and signaling pathways that this compound interacts with is crucial for understanding its potential biological activities. Research on related flavonoids, such as Zapotin (B192691), has indicated interactions with pathways involved in cellular processes like viability, colony formation, and migration, potentially targeting PKCε and associated HIF-1ɑ and VEGF signaling. researchgate.net Flavonoids are known to modulate a wide array of signaling pathways, including MAPK, NF-κB, PI3K/Akt/mTOR, and STAT3, which are involved in various cellular functions and disease processes, including cancer and inflammation. nih.govfrontiersin.orgmdpi.comnih.gov

Given that this compound is classified as a flavonoid, it is plausible that it also interacts with some of these or other related signaling cascades. nih.govuni.lu Future research should focus on systematically identifying the specific proteins, enzymes, or receptors that this compound binds to or modulates. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling could be employed to isolate and identify this compound's direct binding partners.

Following the identification of potential targets, downstream signaling pathway analysis is essential. This could involve investigating the phosphorylation status of key proteins in known pathways, analyzing the nuclear translocation of transcription factors, and assessing the expression levels of genes regulated by specific pathways. By exploring novel biological targets and signaling pathways, researchers can gain a more precise understanding of how this compound exerts its effects at the molecular level, paving the way for potential therapeutic applications or a better understanding of its role in biological systems.

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The development of advanced synthetic strategies is vital for producing this compound and its derivatives, enabling further research and potential applications. While methods for synthesizing related compounds like Zapotin exist, including regioselective C-acylation and avoiding less efficient routes like the Baker-Venkataraman rearrangement, the synthesis of this compound and its complex derivatives presents ongoing challenges. researchgate.net

Advanced synthetic approaches are needed to improve yields, reduce reaction steps, and create novel this compound derivatives with potentially enhanced or altered biological activities. This could involve exploring new catalytic methods, developing more efficient coupling reactions, or utilizing flow chemistry techniques for scalable synthesis. frontiersin.org Stereoselective synthesis methods may also be important if chiral centers are present in this compound or its desired derivatives, allowing for the production of specific enantiomers with potentially different biological profiles.

Furthermore, the development of combinatorial chemistry approaches could facilitate the rapid generation of libraries of this compound derivatives, which can then be screened for desired biological activities. This would enable structure-activity relationship studies to identify key structural features responsible for specific effects. Overcoming the complexities in synthesizing this compound and its derivatives is crucial for providing sufficient quantities of high-purity compounds for in-depth biological evaluation and exploring their full potential.

Interdisciplinary Research on this compound's Ecological Roles and Interactions within Ecosystems

As a natural product found in plants, this compound likely plays a role in the ecological interactions and functioning of the ecosystems where it occurs. nih.govuni.lu Interdisciplinary research is needed to understand these ecological roles, moving beyond laboratory studies to investigate this compound within its natural context.

This research avenue could explore questions such as: What is the distribution of this compound in different parts of the plant? Does its concentration vary based on environmental factors or developmental stages? Does this compound play a role in plant defense against herbivores or pathogens? Does it influence interactions with pollinators or soil microorganisms?

Investigating this compound's presence and effects within ecosystems requires collaboration between chemists, biologists, ecologists, and potentially other disciplines. Techniques such as analytical chemistry can be used to quantify this compound in plant tissues and environmental samples. Ecological studies can investigate the interactions between organisms in the presence and absence of this compound. Understanding the ecological roles of natural compounds like this compound can provide insights into their evolutionary significance and potential broader environmental impacts. agriculture.gov.aulibretexts.orgstockholmresilience.orgresearchgate.netwcs.org This interdisciplinary approach can reveal novel perspectives on the compound's natural function and potentially inspire new research directions based on its ecological activities.

Q & A

Q. What established protocols ensure high-purity synthesis of Zapotinin, and how can reproducibility be validated?

To synthesize this compound with high purity, researchers should adopt protocols combining recrystallization, column chromatography, and spectroscopic validation (e.g., NMR, HPLC). For reproducibility, follow the Beilstein Journal of Organic Chemistry guidelines: document reaction conditions (solvent, temperature, catalysts), characterize intermediates, and cross-validate purity using melting point analysis and mass spectrometry . Comparative studies with literature-reported yields and spectral data are critical to confirm consistency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and stereochemical properties?

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (COSY, NOESY) to resolve stereochemistry and confirm functional groups.
  • Mass Spectrometry (HRMS): Validate molecular formula and detect isotopic patterns.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.
  • HPLC-PDA: Assess purity and identify co-eluting impurities.
    Refer to standardized methodologies in analytical chemistry journals for calibration and data interpretation .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

  • Controls: Include positive (known inhibitors) and negative (solvent/DMSO) controls.
  • Dose-Response Curves: Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50_{50}/EC50_{50}.
  • Counter-Screens: Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to rule out non-specific interactions.
  • Statistical Power: Apply ANOVA or Student’s t-test with p < 0.05 significance thresholds. Detailed protocols are outlined in biochemistry literature .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinity to novel targets, and how do these align with experimental data?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Cross-validate with mutagenesis studies.
  • Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER).
  • QSAR Models: Train regression models on existing bioactivity data to predict affinity for untested targets.
    Discrepancies between computational and experimental results may arise from solvent effects or force field limitations. Address these via free-energy perturbation (FEP) calculations .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

  • Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity.
  • Experimental Replication: Reproduce conflicting assays under standardized conditions (e.g., cell line, incubation time).
  • Contextual Factors: Evaluate differences in assay pH, temperature, or protein isoforms.
    Contradictions often stem from methodological variability; systematic reviews using PRISMA guidelines are recommended .

Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining efficacy?

  • Formulation: Test nanoemulsions or liposomes to enhance solubility.
  • Pharmacokinetics (PK): Conduct ADME studies in rodent models, measuring Cmax_{\text{max}}, Tmax_{\text{max}}, and AUC.
  • Pro-Drug Design: Modify functional groups to improve membrane permeability, then monitor enzymatic conversion in vivo.
    Refer to drug development frameworks emphasizing iterative design-test cycles .

Methodological Frameworks

Q. How can the PICOT framework structure hypothesis-driven studies on this compound’s therapeutic potential?

  • Population: Define model systems (e.g., cancer cell lines, murine models).
  • Intervention: Specify this compound dosage, administration route, and treatment duration.
  • Comparison: Use vehicle controls or standard therapies (e.g., cisplatin).
  • Outcome: Quantify endpoints (e.g., tumor volume reduction, biomarker expression).
  • Time: Set observation periods aligned with disease progression timelines.
    This approach ensures alignment with NIH/NCI guidelines for translational research .

Q. What criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) should guide this compound research prioritization?

  • Feasible: Assess resource availability (e.g., synthetic pathways, instrumentation).
  • Novel: Identify gaps in literature (e.g., unexplored targets like epigenetic regulators).
  • Ethical: Comply with IACUC protocols for animal studies.
  • Relevant: Align with unmet medical needs (e.g., antibiotic resistance, oncology).
    Apply FINER during grant proposal drafting to justify study significance .

Data Presentation Guidelines

Q. Table 1: Key Parameters for Reporting this compound Bioactivity

ParameterDescriptionExample Value
IC50_{50}Concentration inhibiting 50% of target activity2.3 ± 0.5 µM
Selectivity IndexRatio of cytotoxic vs. therapeutic concentration (CC50_{50}/IC50_{50})>10
Solubility (PBS)Aqueous solubility at pH 7.415 µg/mL
Metabolic Stability% remaining after 1-hour incubation with liver microsomes65%

Adapted from analytical chemistry reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.